molecular formula C17H17F3N6O3S B2489265 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021075-31-9

3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2489265
CAS RN: 1021075-31-9
M. Wt: 442.42
InChI Key: VCNXVQRUGCNLSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolo-pyridazine derivatives, including compounds similar to 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, involves a two-step process starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine using a one-pot mode. This is followed by conjugating corresponding secondary amines to afford the target compounds. These synthesis processes are crucial for developing anti-diabetic medications, demonstrating the compound's potential in medical applications beyond the scope of this document (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using spectroscopic techniques and crystallography. For example, the molecular structure of a pyridazine analog was confirmed using XRD technique, providing insights into the compound's crystalline form and molecular interactions (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound and its derivatives can be assessed through their interactions and transformations. For instance, the transformation of 1,2,4-triazine to pyridazine derivatives under certain conditions highlights the chemical versatility and potential for generating novel compounds with unique properties (Kozhevnikov et al., 2005).

Physical Properties Analysis

While specific studies on the physical properties of this compound are not directly available, research on similar compounds provides insights into their physical characteristics. These include analyses of crystalline structures and stability, contributing to understanding the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of triazolo-pyridazine derivatives, including reactivity, stability, and interactions with biological targets, have been explored in various studies. The synthesis and evaluation of these compounds for their potential as anti-diabetic drugs or for other pharmacological activities offer valuable information on their chemical behavior and utility in medicinal chemistry (Bindu, Vijayalakshmi, & Manikandan, 2019).

Scientific Research Applications

Anti-Diabetic Applications

Research on triazolo-pyridazine-6-yl-substituted piperazines, which share structural similarities with the queried compound, has revealed their potential as anti-diabetic medications. These compounds have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, a key mechanism in developing anti-diabetic drugs. The synthesis involved a two-step process, and the compounds exhibited excellent antioxidant and insulinotropic activity, suggesting their potential in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

Cancer Treatment

Another study focused on the development of a small-molecule androgen receptor downregulator, AZD3514, which is structurally related to the queried compound. This research aimed at treating advanced prostate cancer, demonstrating the potential of such compounds in oncology (Bradbury et al., 2013).

Antihistaminic and Anti-inflammatory Applications

Compounds structurally related to the queried chemical have also been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. This research suggests potential applications in treating conditions like atopic dermatitis and allergic rhinitis, highlighting the versatility of such chemical structures in medicinal applications (Gyoten et al., 2003).

Antimicrobial Applications

Sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moiety, related to the queried compound, have been synthesized and evaluated for their antimicrobial properties. These compounds were tested against various bacterial strains, showcasing their potential in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. As a derivative of triazole, it might interact with a variety of enzymes and receptors in the biological system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions could involve studying the biological activity of this compound and developing new synthetic methods for its preparation .

properties

IUPAC Name

3-methyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O3S/c1-12-21-22-15-6-7-16(23-26(12)15)24-8-10-25(11-9-24)30(27,28)14-4-2-13(3-5-14)29-17(18,19)20/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNXVQRUGCNLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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